molecular formula C12H11NO2S2 B069193 Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-57-0

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B069193
CAS No.: 175202-57-0
M. Wt: 265.4 g/mol
InChI Key: AVADGSSQORDQMY-UHFFFAOYSA-N
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Description

Inosine monophosphate, also known as inosinic acid, is a nucleotide that plays a crucial role in metabolism. It is the ribonucleotide of hypoxanthine and is the first nucleotide formed during the synthesis of purine nucleotides. Inosine monophosphate is widely used as a flavor enhancer in the food industry and is typically obtained from chicken byproducts or other meat industry waste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme adenosine monophosphate deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosine monophosphate .

Industrial Production Methods: In the food industry, inosine monophosphate is often produced from meat industry waste. The process involves the extraction of nucleotides from meat byproducts, followed by purification and concentration to obtain inosine monophosphate .

Types of Reactions:

    Oxidation: Inosine monophosphate can be oxidized to xanthosine monophosphate by the enzyme inosine monophosphate dehydrogenase.

    Reduction: Inosine monophosphate can be reduced to inosine by the enzyme inosine monophosphate reductase.

    Substitution: Inosine monophosphate can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Inosine monophosphate exerts its effects through several mechanisms:

    Enzyme Inhibition: Inosine monophosphate inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid.

    Nucleotide Synthesis: Inosine monophosphate is a precursor in the synthesis of other purine nucleotides, such as adenosine monophosphate and guanosine monophosphate.

Biological Activity

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth analysis of its biological activities, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

  • Molecular Formula : C12H11NO2S2
  • Molecular Weight : 265.35 g/mol
  • Structure : The compound features a thieno[2,3-b]thiophene core with cyano and carboxylate substituents, contributing to its biological activity.

Synthesis

This compound can be synthesized through various methods involving the reaction of substituted thiophenes with cyanoacetic acid derivatives. The specific synthetic routes often influence the yield and purity of the final product.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values for growth inhibition were reported to range from 23.2 to 49.9 μM across various derivatives . Notably, the compound exhibited:

  • Cell Cycle Arrest : Induction of G2/M phase arrest and S-phase arrest was observed.
  • Apoptosis Induction : Flow cytometry indicated significant apoptosis induction at concentrations as low as 23.2 μM .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using multiple assays:

  • DPPH Radical Scavenging : Effective scavenging of DPPH radicals was noted.
  • Nitric Oxide Scavenging : The compound demonstrated a capacity to inhibit nitric oxide production.
  • Lipid Peroxidation Inhibition : It showed protective effects against iron-induced lipid peroxidation .

Antibacterial Activity

The antibacterial effects of the compound were assessed against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated:

  • Zone of Inhibition : Clear zones of inhibition were measured, indicating significant antibacterial activity.
  • Structure-Activity Relationship : Modifications in the phenolic groups influenced antibacterial efficacy, with certain substitutions enhancing activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structure. Variations in substituents on the thiophene ring significantly affect its potency:

Substituent PositionEffect on Activity
Para Hydroxyl GroupEnhanced antioxidant and antibacterial activity
Dimethylamino GroupIncreased antibacterial effects
Methoxy SubstitutionReduced activity

Compounds with hydroxyl groups at specific positions exhibited superior biological activities compared to their methoxy counterparts .

Case Studies

  • In Vivo Studies : In animal models, this compound showed promising results in reducing tumor size when administered alongside standard chemotherapy agents like 5-FU .
  • Combination Therapy : Studies suggest that combining this compound with other agents may enhance therapeutic efficacy against resistant cancer strains .

Properties

IUPAC Name

ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVADGSSQORDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381119
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-57-0
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

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